

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzaldehyde

Cat. No.: B1588500

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **2-chloro-4-methoxybenzaldehyde**, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds. The protocols and analyses herein are structured to provide a self-validating framework for the spectroscopic identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

2-Chloro-4-methoxybenzaldehyde possesses a substituted benzene ring with a chloro group at the 2-position, a methoxy group at the 4-position, and an aldehyde functional group at the 1-position. Understanding this substitution pattern is crucial for interpreting its spectroscopic signatures.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₂	PubChem[1][2]
Molecular Weight	170.59 g/mol	PubChem[1][2]
IUPAC Name	2-chloro-4-methoxybenzaldehyde	PubChem[1]
CAS Number	54439-75-7	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted NMR data for **2-chloro-4-methoxybenzaldehyde** in deuterated chloroform (CDCl₃) is presented below. These predictions are based on established substituent effects and analysis of structurally similar compounds.[3][4]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons.

Signal	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	10.3 - 10.5	Singlet	-	Aldehyde-H
2	7.8 - 7.9	Doublet	~8.5	H-6
3	7.0 - 7.1	Doublet	~2.5	H-3
4	6.9 - 7.0	Doublet of Doublets	~8.5, ~2.5	H-5
5	3.9 - 4.0	Singlet	-	Methoxy-H

Interpretation and Rationale:

- Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.
- Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups influence the chemical shifts of the aromatic protons. H-6 is ortho to the aldehyde group and is expected to be the most downfield of the aromatic protons. H-3 is ortho to the chloro group and meta to the aldehyde, appearing as a doublet. H-5 is coupled to both H-6 and H-3, resulting in a doublet of doublets.
- Methoxy Protons: The protons of the methoxy group are shielded and appear as a singlet in the upfield region.

Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

The ^{13}C NMR spectrum will provide insights into the carbon framework of the molecule.

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	188 - 190	C=O (Aldehyde)
2	162 - 164	C-4 (C-OCH_3)
3	135 - 137	C-2 (C-Cl)
4	132 - 134	C-6
5	128 - 130	C-1
6	115 - 117	C-5
7	112 - 114	C-3
8	55 - 57	OCH_3

Interpretation and Rationale:

- Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.

- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-4) and the carbon attached to the chlorine (C-2) are expected to be downfield. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
- Methoxy Carbon: The carbon of the methoxy group appears in the upfield region.

Experimental Protocol for NMR Spectroscopy

To acquire high-quality ^1H and ^{13}C NMR spectra, the following protocol is recommended:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-chloro-4-methoxybenzaldehyde**.
 - Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.^[5]
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 400 MHz
 - Pulse Sequence: zg30
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz
 - Pulse Sequence: zgpg30 (proton-decoupled)

- Number of Scans: 1024 or more
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of **2-chloro-4-methoxybenzaldehyde** will exhibit characteristic absorption bands.[\[6\]](#)[\[7\]](#)

Predicted Wavenumber (cm^{-1})	Intensity	Assignment
2850-2950	Medium	C-H stretch (methoxy)
2720-2820	Medium, Sharp	C-H stretch (aldehyde)
1680-1700	Strong, Sharp	C=O stretch (aromatic aldehyde)
1580-1600	Medium-Strong	C=C stretch (aromatic ring)
1250-1300	Strong	C-O stretch (aryl ether)
1020-1080	Medium	C-O stretch (aryl ether)
750-850	Strong	C-Cl stretch

Interpretation and Rationale:

- **Aldehyde Group:** The presence of a strong, sharp peak around $1680-1700 \text{ cm}^{-1}$ is indicative of the carbonyl (C=O) stretch of an aromatic aldehyde. The conjugation with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.[\[6\]](#)[\[7\]](#) The characteristic C-H stretch of the aldehyde proton is expected to appear as a medium-intensity band between 2720-2820 cm^{-1} .[\[6\]](#)
- **Aromatic Ring:** The C=C stretching vibrations of the aromatic ring will be visible in the 1580-1600 cm^{-1} region.

- **Methoxy Group:** The strong C-O stretching vibrations of the aryl ether functionality are expected in the $1250\text{-}1300\text{ cm}^{-1}$ and $1020\text{-}1080\text{ cm}^{-1}$ regions.
- **Chloro Group:** The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between $750\text{-}850\text{ cm}^{-1}$.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining the IR spectrum is as follows:

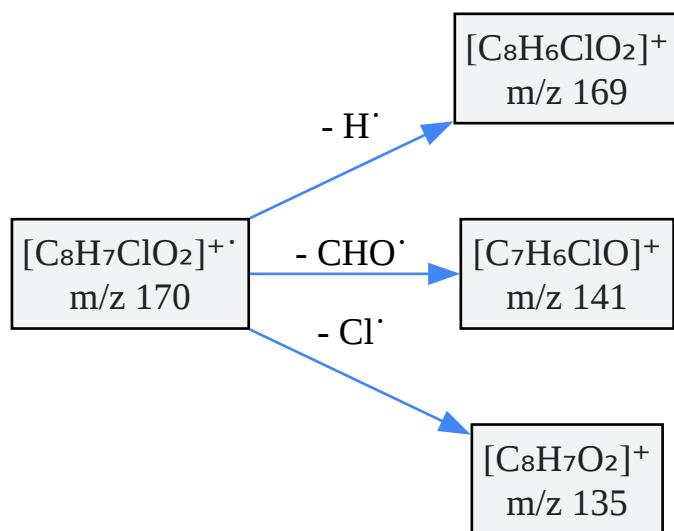
- **Sample Preparation (ATR):**
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid **2-chloro-4-methoxybenzaldehyde** sample onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:**
 - Collect a background spectrum of the empty ATR setup.
 - Collect the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-chloro-4-methoxybenzaldehyde**, electron ionization (EI) is a common technique.

Predicted Fragmentation Pattern:

- **Molecular Ion (M^+):** The mass spectrum will show a molecular ion peak at m/z 170. Due to the presence of the chlorine-37 isotope, an $M+2$ peak at m/z 172 with an intensity of


approximately one-third of the M^+ peak is expected.[8][9]

- Major Fragments:

- m/z 169: Loss of a hydrogen atom from the aldehyde group ($[M-H]^+$).
- m/z 141: Loss of the formyl radical (-CHO) ($[M-CHO]^+$).
- m/z 135: Loss of a chlorine atom ($[M-Cl]^+$).
- m/z 127: Loss of a methyl radical from the methoxy group followed by loss of CO.
- m/z 112: Loss of a chlorine atom and a methyl radical.
- m/z 77: Phenyl cation, although less likely due to the substituents.

Logical Fragmentation Pathways

The fragmentation of **2-chloro-4-methoxybenzaldehyde** under EI conditions is expected to follow logical pathways initiated by the ionization of the molecule.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of **2-chloro-4-methoxybenzaldehyde**.

Experimental Protocol for Mass Spectrometry

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization:
 - Utilize electron ionization (EI) with a standard energy of 70 eV.
- Analysis:
 - Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
- Data Interpretation:
 - Identify the molecular ion peak and the characteristic M+2 isotopic peak for chlorine.
 - Analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of **2-chloro-4-methoxybenzaldehyde**. By understanding the principles behind the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 9361746 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-4-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588500#spectroscopic-data-of-2-chloro-4-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com